N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}naphthalene-1-carboxamide
Description
N-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}naphthalene-1-carboxamide is a naphthalene-derived carboxamide featuring a hydroxyethyl group substituted with a 4-(furan-2-yl)phenyl moiety. This structure combines a hydrophobic naphthalene core with a polar hydroxyethyl linker and an electron-rich furan ring, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c25-21(17-10-12-18(13-11-17)22-9-4-14-27-22)15-24-23(26)20-8-3-6-16-5-1-2-7-19(16)20/h1-14,21,25H,15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWGRCIBPRGGAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}naphthalene-1-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents like tetrahydrofuran (THF), and reagents such as sodium hydride (NaH) and tetrabutylammonium fluoride (TBAF) for desilylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution can occur on the phenyl or naphthalene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical syntheses .
Scientific Research Applications
Structural Overview
The compound consists of several key components:
- Furan Ring : Known for its biological activity.
- Phenyl Group : Contributes to the compound's reactivity.
- Naphthalene Moiety : Enhances stability and potential interactions with biological targets.
The unique combination of these structural elements allows for diverse applications in research and industry.
Antimicrobial Properties
Research indicates that N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}naphthalene-1-carboxamide exhibits significant antimicrobial activity. In vitro studies have shown that it is particularly effective against certain mycobacterial strains, outperforming standard antibiotics like rifampicin and ciprofloxacin. This suggests its potential as a novel antimicrobial agent.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It inhibits key inflammatory markers, including cyclooxygenases (COX-1 and COX-2) and interleukins, indicating its potential use in treating inflammatory diseases.
Cytotoxicity and Anticancer Activity
This compound has shown promising cytotoxic effects against various cancer cell lines. Studies suggest that modifications in its structure can significantly enhance its anticancer efficacy, making it a candidate for further investigation in cancer therapeutics.
Applications in Research
This compound has diverse applications in scientific research:
| Field | Application Description |
|---|---|
| Medicinal Chemistry | Investigated for potential therapeutic effects against infections and cancer. |
| Materials Science | Used as an intermediate for synthesizing more complex organic molecules with specific properties. |
| Biological Research | Studied for its interaction with biological systems, providing insights into enzyme modulation and disease mechanisms. |
Case Studies
- Antimycobacterial Activity : A study involving naphthalene derivatives demonstrated significant antimycobacterial activity with minimal toxicity towards human cells, highlighting the structure-activity relationship (SAR) that enhances biological efficacy.
- Anti-inflammatory Effects : In murine models of breast cancer, similar compounds were shown to inhibit inflammatory markers significantly, suggesting therapeutic potential in cancer treatment.
- Cytotoxicity Studies : Research on various cancer cell lines revealed that structural modifications could lead to enhanced activity against resistant cancer types, indicating the compound's versatility.
Mechanism of Action
The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The substituents on the phenyl ring and the naphthalene core significantly alter molecular weight, melting point, and solubility. Below is a comparative analysis of key analogs (Table 1):
Table 1: Physicochemical Properties of Naphthalene Carboxamide Derivatives
Key Observations :
- Electron-Withdrawing vs. Methoxy (4-OCH₃) and furan groups (electron-rich) may improve solubility due to increased polarity .
- Melting Points : Methoxy-substituted derivatives (e.g., 2c) exhibit higher melting points (168–170°C), likely due to stronger intermolecular hydrogen bonding, compared to fluoro-substituted analogs (150–152°C) .
Antimicrobial Activity
- N-(2-Chlorophenyl)- and N-(2-Nitrophenyl)- Derivatives : These compounds demonstrated potent antimycobacterial and antibacterial activity with minimal cytotoxicity (MIC values: 1–8 µg/mL against Mycobacterium tuberculosis and Staphylococcus aureus) .
- Furan-Containing Analogs: While the target compound’s activity is unspecified, naphthofuran derivatives (e.g., ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate) in showed antibacterial effects, suggesting furan rings may enhance target binding .
Anti-Inflammatory Activity
- Naphthalene Dicarboxamide Derivatives : Compound 5 from Lycium barbarum (1,2-dihydro-6,8-dimethoxy-7-hydroxy-1-(3,4-dihydroxy-phenyl)-N~1,N~2-bis[2-(4-hydroxyphenyl)ethyl]-2,3-naphthalene dicarboxamide) exhibited anti-inflammatory activity, though the target compound’s furan substituent may alter this profile .
Research Findings and Implications
- Substituent Effects: Electron-withdrawing groups (e.g., NO₂, Cl) correlate with enhanced antimicrobial activity, while electron-donating groups (e.g., OCH₃, furan) may improve solubility and metabolic stability .
- Furan-Specific Interactions : The furan ring’s π-electron system could facilitate interactions with biological targets, such as bacterial enzymes or inflammatory mediators, though further studies are needed .
Biological Activity
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}naphthalene-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a furan ring , a phenyl group , and a naphthalene moiety , which contribute to its biological properties. The structure can be represented as follows:
Synthesis
The synthesis typically involves several steps:
- Formation of the Furan-2-yl Phenyl Intermediate : This is achieved through palladium-catalyzed cross-coupling reactions.
- Hydroxyethylation : The intermediate is reacted with ethylene oxide under basic conditions.
- Acetylation : Finally, the hydroxyethyl intermediate is acetylated with naphthalen-1-ylacetic acid using coupling agents like DCC (dicyclohexylcarbodiimide) .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The furan ring and phenyl group may modulate enzyme activity.
- Hydrogen Bonding : The hydroxyethyl group enhances binding affinity through hydrogen bonds.
- Stability and Bioavailability : The naphthylacetamide moiety contributes to the compound's overall stability and bioavailability .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties. In vitro studies indicate that it exhibits higher activity against certain mycobacterial strains compared to standard antibiotics like rifampicin and ciprofloxacin. For instance, one study reported that related naphthalene derivatives showed two-fold higher activity against Mycobacterium avium subsp. paratuberculosis .
Anti-inflammatory Properties
Research has shown that naphthalene derivatives can inhibit cyclooxygenases (COX-1 and COX-2), phospholipase A2, IL-6, and TNF-α, indicating potential anti-inflammatory effects . The structural features of this compound may enhance these activities.
Cytotoxicity and Anticancer Activity
The compound's cytotoxic effects have been evaluated in various cancer cell lines. For example, studies on structurally similar compounds suggest that modifications in the naphthalene structure can significantly influence their anticancer efficacy, with some derivatives showing IC50 values lower than those of established chemotherapeutics like doxorubicin .
Case Studies
- Antimycobacterial Activity : A study involving a series of naphthalene derivatives found that certain compounds exhibited significant antimycobacterial activity with minimal toxicity towards human cells. The structure-activity relationship (SAR) indicated that lipophilicity plays a critical role in enhancing biological activity .
- Anti-inflammatory Effects : In a murine model of breast cancer, compounds similar to this compound were shown to inhibit inflammatory markers significantly, suggesting potential for therapeutic applications in cancer treatment .
- Cytotoxicity Studies : The cytotoxic effects on various cancer cell lines were assessed, revealing that modifications in the substituents could lead to enhanced activity against resistant cancer types .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}naphthalene-1-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with naphthalene-1-carboxylic acid derivatives. React with 2-[4-(furan-2-yl)phenyl]-2-hydroxyethylamine under carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF or THF .
- Step 2 : Optimize reaction time and temperature (e.g., 0°C to room temperature, 12–24 hours) to enhance yield. Monitor progress via TLC (n-hexane:ethyl acetate, 9:1) .
- Step 3 : Purify via column chromatography using silica gel and gradient elution. Confirm purity via HPLC or NMR.
- Key Factors : Solvent choice (polar aprotic solvents improve solubility), stoichiometric ratios (1:1.2 for amine:carboxylic acid), and inert atmosphere (N₂/Ar) to prevent oxidation of the furan moiety .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the naphthalene and furan substituents. Key signals: aromatic protons (δ 6.5–8.5 ppm), hydroxyethyl group (δ 4.5–5.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry, if crystallizable .
- FT-IR : Identify carboxamide C=O stretch (~1650 cm⁻¹) and hydroxyl (-OH) stretch (~3300 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl or furan rings) influence the antimycobacterial activity of naphthalenecarboxamide derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) Studies :
- Lipophilicity : Introduce alkoxy groups (e.g., propoxy, butoxy) on the phenyl ring to enhance membrane permeability. LogP values >3.5 correlate with improved activity against Mycobacterium tuberculosis .
- Electron-Withdrawing Groups : Chloro or nitro substituents on the furan ring may increase target binding affinity but risk cytotoxicity .
- Biological Testing :
- Minimum Inhibitory Concentration (MIC) : Use microdilution assays against M. tuberculosis H37Ra. Example: N-(4-propoxyphenyl) derivatives show MIC = 12 µM, outperforming rifampicin .
- Cytotoxicity : Screen against human THP-1 cells (IC₅₀ >50 µM deemed safe) .
Q. What experimental strategies resolve contradictions in cytotoxicity data across studies for hydroxynaphthalenecarboxamides?
- Methodology :
- Standardized Assays : Use MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for consistent viability measurements. Normalize results to positive controls (e.g., doxorubicin) .
- Dose-Response Curves : Test a wide concentration range (0.1–100 µM) to identify threshold effects.
- Mechanistic Studies : Perform apoptosis assays (Annexin V/PI staining) or ROS detection to differentiate cytotoxic vs. cytostatic effects .
- Cross-Validation : Compare data from multiple cell lines (e.g., HEK-293, HepG2) to rule out cell-type-specific toxicity .
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
- Methodology :
- ADME Prediction : Use tools like SwissADME to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions.
- Molecular Docking : Simulate binding to mycobacterial targets (e.g., InhA enzyme) to prioritize derivatives for synthesis .
- QSAR Models : Corrogate physicochemical parameters (e.g., logP, polar surface area) with in vivo efficacy data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
